Application: Sodium 5-hydroxydecanoate is known to be a selective ATP-sensitive K+ (KATP) channel blocker This means it can inhibit the function of these channels, which play crucial roles in various physiological processes, including insulin secretion, neuronal excitability, and vascular tone regulation.
Methods of Application: The compound is typically applied to biological systems in vitro or in vivo to study the effects of KATP channel inhibition. The specific methods and parameters would depend on the experimental design.
Application: Sodium 5-hydroxydecanoate is also a substrate for mitochondrial outer membrane acyl-CoA synthetase This enzyme plays a key role in fatty acid metabolism, making the compound useful in studies of these biochemical processes.
Methods of Application: In biochemical studies, the compound could be added to cell cultures or animal models to observe its effects on fatty acid metabolism. Again, the specific methods and parameters would depend on the experimental design.
Results: Research has indicated that Sodium 5-hydroxydecanoate is metabolized in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids.
Application: Sodium 5-hydroxydecanoate is a selective ATP-sensitive K+ (KATP) channel blocker with an IC50 of 30 μM.
Methods of Application: Sodium 5-hydroxydecanoate can be applied to H9c2 cells under hypoxic conditions to observe its effects on cell injury. The specific methods and parameters would depend on the experimental design.
Results: Sodium 5-hydroxydecanoate blocks the inhibitory effects of PHC on Ca2+ overload and ROS production.
Application: Sodium 5-hydroxydecanoate has been found to eliminate the effects of ischemic preconditioning (IPC) on contractile recovery.
Methods of Application: Sodium 5-hydroxydecanoate can be applied in vivo to observe its effects on contractile recovery. The specific methods and parameters would depend on the experimental design.
Sodium 5-hydroxydecanoate is a sodium salt of 5-hydroxydecanoic acid, characterized by the molecular formula . This compound is known for its role as a potassium channel blocker, specifically targeting ATP-sensitive potassium channels. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiac health and cellular metabolism. The compound's structure features a hydroxyl group at the fifth carbon of the decanoic acid chain, contributing to its unique biochemical properties and interactions.
Sodium 5-hydroxydecanoate inhibits ATP-sensitive K+ channels, a specific type of potassium channel found in various cell types, including smooth muscle cells [, ]. These channels are regulated by cellular energy levels and play a role in maintaining cell function. By inhibiting these channels, sodium 5-hydroxydecanoate can alter cellular electrical activity and influence processes like cell proliferation [].
While research suggests sodium 5-hydroxydecanoate's potential as a K+ channel inhibitor, more studies are needed to fully understand its:
The biological activity of sodium 5-hydroxydecanoate is significant in several physiological contexts. It has been shown to inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells, which is particularly relevant in the study of pulmonary hypertension . Furthermore, by blocking ATP-sensitive potassium channels, it can modulate cardiovascular responses and has been investigated for its potential protective effects against ischemic injury in heart tissues . The compound's ability to influence mitochondrial function makes it a candidate for further research in metabolic disorders.
Sodium 5-hydroxydecanoate can be synthesized through various methods, typically involving the conversion of 5-hydroxydecanoic acid into its sodium salt form. One common approach includes neutralizing 5-hydroxydecanoic acid with sodium hydroxide or sodium bicarbonate in an aqueous solution. The reaction can be summarized as follows:
This method ensures a high yield of pure sodium 5-hydroxydecanoate suitable for research and therapeutic applications.
This comparison illustrates how sodium 5-hydroxydecanoate is unique among these compounds due to its specific inhibitory action on potassium channels, making it a valuable subject for further pharmacological exploration.
Interaction studies involving sodium 5-hydroxydecanoate have focused on its effects on ion channels and cellular signaling pathways. It has been shown to interact specifically with ATP-sensitive potassium channels, leading to significant alterations in cellular excitability and metabolic responses . Additionally, studies have indicated that this compound may influence other signaling molecules involved in cardiovascular function, although further research is needed to clarify these interactions fully.
Sodium 5-hydroxydecanoate shares similarities with several other compounds that also act as potassium channel blockers or have similar structural features. Notable compounds include:
Compound | Type | Mechanism of Action |
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 1
Exact Mass 210.12318875 g/mol
Monoisotopic Mass 210.12318875 g/mol
Heavy Atom Count 14
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
---|